N-(3-Fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-4-amine

Description

Molecular Architecture and IUPAC Nomenclature

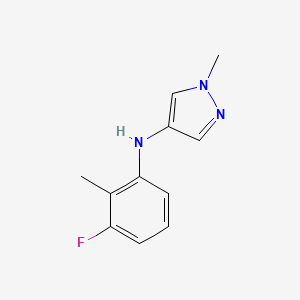

The IUPAC name N-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-4-amine systematically describes the compound’s structure. The parent pyrazole ring is substituted at position 1 with a methyl group and at position 4 with an amine-linked 3-fluoro-2-methylphenyl group. The numbering of the phenyl ring positions follows the ortho (2), meta (3), and para (4) conventions relative to the amine attachment site.

The SMILES notation for this compound is CC1=C(C(=CC=C1)F)NC2=CN(N=C2)C , which encodes the connectivity of the methyl-substituted pyrazole (N=C2C) and the 3-fluoro-2-methylphenyl moiety (C1=C(C(=CC=C1)F)). The InChIKey VENGTPOTNNQWOM-UHFFFAOYSA-N further standardizes its structural representation, enabling database interoperability.

| Structural Feature | Description |

|---|---|

| Pyrazole ring | Five-membered aromatic ring with two adjacent nitrogen atoms. |

| Methyl substitution (C1) | A methyl group at position 1 of the pyrazole ring. |

| Aminophenyl substitution (C4) | A 3-fluoro-2-methylphenyl group attached via an amine linkage at position 4. |

| Fluorine position | Fluorine atom at the meta position (C3) of the phenyl ring. |

Properties

Molecular Formula |

C11H12FN3 |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

N-(3-fluoro-2-methylphenyl)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C11H12FN3/c1-8-10(12)4-3-5-11(8)14-9-6-13-15(2)7-9/h3-7,14H,1-2H3 |

InChI Key |

QTXARWSLLZKELJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1F)NC2=CN(N=C2)C |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed C–N Cross-Coupling Reaction

One of the most commonly employed methods for synthesizing this compound involves palladium-catalyzed carbon-nitrogen (C–N) cross-coupling between 3-fluoro-2-methylaniline and 1-methyl-1H-pyrazol-4-amine. This approach leverages the Buchwald-Hartwig amination mechanism, widely used for constructing C–N bonds in heterocyclic and aromatic systems.

- Catalyst: Palladium on carbon (Pd/C) or palladium complexes such as Pd(OAc)2 with suitable ligands.

- Base: Common bases include sodium tert-butoxide or potassium carbonate.

- Solvent: Ethanol, methanol, or polar aprotic solvents.

- Temperature: 80–100 °C.

- Reaction time: Several hours (typically 6–12 hours).

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent catalyst deactivation.

This method affords the target compound in moderate to high yields and is scalable for industrial production. The use of continuous flow reactors has been reported to improve reaction control and yield efficiency in industrial settings.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd/C or Pd(OAc)2 with ligands |

| Base | NaOtBu, K2CO3 |

| Solvent | Ethanol, Methanol |

| Temperature | 80–100 °C |

| Reaction Time | 6–12 hours |

| Atmosphere | Nitrogen or Argon |

| Yield | Moderate to High (60–85%) |

Source: Medicinal chemistry synthesis protocols and patent literature.

Direct N-Arylation via Nucleophilic Aromatic Substitution

An alternative approach involves direct N-arylation of 1-methyl-1H-pyrazol-4-amine with appropriately substituted fluoro-methylphenyl halides or derivatives under basic conditions. This method often requires elevated temperatures and strong bases but can be useful for small-scale or exploratory synthesis.

Cyclization of Precursors and Subsequent Functionalization

The pyrazole core can be constructed by cyclization of 1,3-difunctional compounds with substituted hydrazine derivatives, followed by selective N-alkylation to introduce the methyl group at N-1. This approach is described in patent WO2009135808A2, which highlights regioselective synthesis of 1,3-substituted pyrazoles with high selectivity and yield.

- Cyclization of 1,3-difunctional compounds with substituted hydrazines.

- Regioselective N-alkylation to avoid formation of undesired isomers.

- Reaction temperatures typically range from 0 to 150 °C.

- Reaction times from 0.1 to 15 hours.

- High selectivity with isomer ratios often exceeding 20:1 in favor of the desired 1,3-substituted pyrazole.

This method allows for the preparation of the pyrazole core prior to attachment of the fluoro-methylphenyl group.

Direct Preparation from Primary Aromatic Amines (Recent Methodology)

A recently reported method involves the direct preparation of N-substituted pyrazoles from primary aromatic amines and diketones using O-(4-nitrobenzoyl)hydroxylamine as an oxidant in DMF solvent at 85 °C. This approach is fast and straightforward, allowing the aromatic amine to serve as the limiting reagent.

- Aromatic amine (e.g., 3-fluoro-2-methylaniline) (1.00 mmol)

- 1-methyl-1H-pyrazol-4-amine precursor or diketone (1.10 mmol)

- O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol)

- DMF (5 mL)

- Reaction temperature: 85 °C

- Time: 1.5 hours

The product is isolated by extraction and silica gel chromatography, typically yielding 30–40%.

Source: Recent synthetic organic chemistry literature.

Reaction Mechanism and Chemical Considerations

The palladium-catalyzed cross-coupling proceeds via oxidative addition of the aryl halide or aryl amine derivative to Pd(0), followed by coordination and reductive elimination to form the C–N bond. The presence of electron-withdrawing fluorine substituents can affect the reactivity and regioselectivity of the reaction.

Regioselectivity in pyrazole synthesis is critical to avoid formation of 1,5-substituted isomers. Control is achieved through choice of hydrazine derivatives, reaction temperatures, and reaction times.

Analytical Data and Characterization

The compound this compound has the following properties:

| Property | Data |

|---|---|

| Molecular Formula | C11H12FN3 |

| Molecular Weight | 205.23 g/mol |

| CAS Number | 2060057-24-9 |

| Physical State | Solid (white to off-white) |

| Melting Point | Not widely reported |

| NMR Characteristic | Aromatic and pyrazole protons identifiable by 1H NMR |

| Purity | >95% (typical for synthetic samples) |

Source: Chemical registries and synthesis reports.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Palladium-Catalyzed C–N Coupling | 3-fluoro-2-methylaniline + 1-methyl-1H-pyrazol-4-amine, Pd catalyst, base, EtOH, 80–100 °C | 60–85 | High yield, scalable, regioselective | Requires Pd catalyst, inert atmosphere |

| Cyclization + N-Alkylation | 1,3-difunctional compounds + substituted hydrazines, alkylation | High | Regioselective, versatile | Multi-step, possible isomer formation |

| Direct N-Substituted Pyrazole Synthesis | Primary aromatic amine + diketone + O-(4-nitrobenzoyl)hydroxylamine, DMF, 85 °C | 30–40 | Straightforward, mild conditions | Moderate yield, purification needed |

| Direct N-Arylation | 1-methyl-1H-pyrazol-4-amine + aryl halide, base, heat | Moderate | Simple reagents | Harsh conditions, lower selectivity |

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(3-Fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological targets.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared in Table 1, highlighting substituent variations and their implications:

Key Observations:

- In contrast, the trifluoromethyl group in provides stronger EW effects, which may increase metabolic stability but reduce solubility.

Physicochemical and Commercial Considerations

- Solubility: The dihydrochloride salt of N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine highlights the use of salt forms to enhance solubility, a strategy applicable to the target compound.

- Cost: Commercial 1-methyl-1H-pyrazol-4-amine costs ~$99.50/g , making scalability a challenge. Analogs with cheaper starting materials (e.g., unsubstituted pyrazoles) may be more cost-effective.

Biological Activity

N-(3-Fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by data tables and relevant case studies.

- Molecular Formula : C11H12FN3

- Molecular Weight : 205.23 g/mol

- IUPAC Name : N-(3-fluoro-2-methylphenyl)-1-methylpyrazol-4-amine

- Canonical SMILES : CC1=CC(=CC(=C1)F)NC2=CN(N=C2)C

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluoro-2-methylphenylhydrazine with appropriate carbonyl compounds under acidic conditions. The process generally includes the formation of a hydrazone intermediate, which subsequently cyclizes to form the pyrazole ring.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of anticancer and anti-inflammatory properties. Below are highlighted findings from recent studies.

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

In a comparative study, derivatives with similar structures demonstrated significant cytotoxic effects, indicating that modifications on the pyrazole scaffold can enhance anticancer activity.

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The compound's mechanism may involve inhibition of cyclooxygenase enzymes or modulation of inflammatory cytokines. For example, certain pyrazole compounds exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac:

| Compound | IC50 (µg/mL) | Standard |

|---|---|---|

| Compound A | 60.56 | Diclofenac (54.65) |

| Compound B | 57.24 | Diclofenac (54.65) |

| Compound C | 69.15 | Diclofenac (54.65) |

These findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory agents.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Interaction : It may interact with various receptors, leading to altered signaling pathways that promote apoptosis in cancer cells.

- Molecular Targeting : The fluorine atom enhances hydrogen bonding capabilities, potentially increasing binding affinity to biological targets.

Study on Anticancer Activity

A study published in MDPI explored the anticancer efficacy of multiple pyrazole derivatives, including this compound. The compound was tested against MCF7 and NCI-H460 cell lines, showing significant growth inhibition with an IC50 value of 3.79 µM for MCF7 cells, indicating its potential as a therapeutic agent for breast cancer treatment .

Anti-inflammatory Evaluation

In another investigation, a series of pyrazole derivatives were screened for anti-inflammatory activity using human umbilical vein endothelial cells (HUVECs). The results demonstrated that compounds similar to this compound significantly inhibited pro-inflammatory cytokine release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.